The synthesis of CB2 modulator 1 involves several steps and utilizes various chemical methods. The compound is derived from previously identified structures that exhibit significant activity at the CB2 receptor.
The molecular structure of CB2 modulator 1 can be analyzed using various spectroscopic techniques.
CB2 modulator 1 undergoes specific chemical reactions that are critical for its synthesis and functional evaluation.
The mechanism of action for CB2 modulator 1 primarily revolves around its interaction with the cannabinoid type 2 receptor.
CB2 modulator 1 holds significant potential for various scientific applications.
The endocannabinoid system represents a complex lipid signaling network that regulates physiological homeostasis through two primary G protein-coupled receptors: cannabinoid receptor type 1 and cannabinoid receptor type 2. While cannabinoid receptor type 1 predominates in the central nervous system and mediates psychoactive effects, cannabinoid receptor type 2 is enriched in peripheral immune tissues and microglia, serving as a critical immunomodulatory gateway [1] [8]. Cannabinoid Receptor Type 2 Modulator 1 exemplifies a contemporary pharmacological strategy to leverage cannabinoid receptor type 2’s therapeutic potential. This agent belongs to an emerging class of targeted compounds designed to fine-tune receptor activity without eliciting the adverse neurological effects associated with cannabinoid receptor type 1 activation [2] [7]. The molecular evolution of such modulators reflects decades of research into the endocannabinoid system’s functional architecture, particularly the differential signaling properties and tissue distribution that distinguish cannabinoid receptor type 2 from cannabinoid receptor type 1 [4] [9].
Cannabinoid receptor type 2 receptors are constitutively expressed at high density in immune organs (spleen, tonsils, thymus) and circulating leukocytes, with inducible expression observed in microglia during neuroinflammatory states [6] [8]. Activation of cannabinoid receptor type 2 triggers inhibitory G protein (Gαi/o)-coupled signaling cascades that suppress adenylate cyclase activity, reduce cyclic adenosine monophosphate production, and modulate mitogen-activated protein kinase pathways [1] [4]. These intracellular events converge upon nuclear factor kappa-light-chain-enhancer of activated B cells inhibition, thereby downregulating pro-inflammatory gene transcription [8] [9]. In microglia—the resident immune sentinels of the central nervous system—cannabinoid receptor type 2 stimulation orchestrates a phenotypic shift from pro-inflammatory M1 states (characterized by interleukin 1 beta, interleukin 6, tumor necrosis factor alpha release) toward anti-inflammatory M2 polarization (associated with interleukin 10, transforming growth factor beta, arginase 1) [6] [10]. This immunomodulatory reprogramming underlies the therapeutic potential of Cannabinoid Receptor Type 2 Modulator 1 in neuroinflammatory pathologies.
Table 1: Inflammatory Mediators Modulated by Cannabinoid Receptor Type 2 Activation in Immune Cells
Cell Type | Pro-inflammatory Mediators (Reduced) | Anti-inflammatory Mediators (Enhanced) | Experimental Models |
---|---|---|---|
Microglia | Interleukin 1 beta, Interleukin 6, Tumor necrosis factor alpha, Nitric oxide | Interleukin 10, Transforming growth factor beta, Arginase 1 | Lipopolysaccharide-stimulated BV2 cells; Alzheimer disease models [6] [7] |
Macrophages | Monocyte chemoattractant protein 1, Interferon gamma, Reactive oxygen species | Interleukin 4, Interleukin 13, Chitinase 3-like protein 3 | Peritonitis models; Spinal cord injury [8] [9] |
Astrocytes | Chemokine (C-C motif) ligand 2, Matrix metalloproteinase 9 | Brain-derived neurotrophic factor | Amyotrophic lateral sclerosis models; HIV encephalitis [9] [10] |
In vivo evidence demonstrates that cannabinoid receptor type 2 agonism reduces immune cell infiltration across the blood-brain barrier in models of traumatic brain injury and multiple sclerosis, concurrently diminishing neuronal loss and improving functional recovery [2] [6]. Transcriptomic analyses reveal that cannabinoid receptor type 2 activation suppresses NLR family pyrin domain containing 3 inflammasome assembly in microglia, thereby curtailing caspase 1-mediated interleukin 1 beta maturation [10]. Furthermore, cannabinoid receptor type 2 signaling enhances amyloid beta phagocytosis by microglia in Alzheimer disease models while reducing tau hyperphosphorylation through glycogen synthase kinase 3 beta inhibition [6]. These multimodal mechanisms position Cannabinoid Receptor Type 2 Modulator 1 as a promising candidate for neuroinflammatory disorders where conventional immunosuppressants exhibit limited blood-brain barrier penetration or intolerable systemic effects.
The structural homology (68% transmembrane sequence identity) between cannabinoid receptor type 1 and cannabinoid receptor type 2 initially complicated selective pharmacological targeting [5]. However, profound differences in receptor distribution and downstream effects provide a compelling rationale for cannabinoid receptor type 2-selective agents like Cannabinoid Receptor Type 2 Modulator 1. Cannabinoid receptor type 1 receptors exhibit extraordinary density in the central nervous system (particularly cortex, hippocampus, basal ganglia, cerebellum), where they regulate neurotransmitter release and synaptic plasticity [1] [2]. Cannabinoid receptor type 1 activation induces psychoactive sequelae—cognitive impairment, anxiety, motor disturbances—via presynaptic inhibition of gamma-aminobutyric acid and glutamate transmission [3] [7]. In contrast, cannabinoid receptor type 2 receptors demonstrate minimal neuronal expression under physiological conditions, with predominant localization to immune lineages where they modulate cytokine release, cell migration, and antigen presentation without psychotropic effects [2] [8].
Table 2: Differential Characteristics of Cannabinoid Receptor Type 1 and Cannabinoid Receptor Type 2 Influencing Therapeutic Targeting
Parameter | Cannabinoid Receptor Type 1 | Cannabinoid Receptor Type 2 | Therapeutic Implications |
---|---|---|---|
Primary Tissue Distribution | Central nervous system neurons (high density); Peripheral neurons; Adipocytes; Liver | Spleen, tonsils, thymus; Microglia (inducible); Peripheral leukocytes; Osteoblasts | Cannabinoid receptor type 2 avoids central nervous system side effects [1] [8] |
Neurobehavioral Effects | Psychoactivity; Anxiety; Cognitive impairment; Motor inhibition | None reported at therapeutic doses | Cannabinoid receptor type 2 suitable for chronic dosing [2] [7] |
Immune Modulation | Indirect via neuronal regulation | Direct suppression of pro-inflammatory cytokines; Chemotaxis inhibition; Antigen presentation modulation | Cannabinoid receptor type 2 superior for autoimmune/inflammatory conditions [6] [9] |
Receptor Reserve | High (nanomolar agonist efficacy) | Low (requires higher receptor occupancy) | Cannabinoid receptor type 2 benefits from positive allosteric modulators [7] |
Structural Determinants | Tyr 5.39 critical for function; Phe 7.35 mutation impairs internalization | Cys 6.47 influences signaling; Phe 7.35 essential for agonist efficacy | Differential mutagenesis enables selective compound design [5] |
Functional selectivity is further evidenced by mutagenesis studies: Alanine substitution at Tyr275⁵.³⁹ in cannabinoid receptor type 1 substantially impairs CP55,940-mediated inhibition of cyclic adenosine monophosphate accumulation, whereas the analogous mutation in cannabinoid receptor type 2 (Tyr308⁵.³⁹) preserves signaling [5]. Conversely, Cys6.47 mutation enhances cannabinoid receptor type 1 function but disrupts cannabinoid receptor type 2 activation, reflecting divergent activation mechanisms despite structural conservation [5]. Cannabinoid Receptor Type 2 Modulator 1 capitalizes on these differential binding pocket topographies to achieve >100-fold selectivity over cannabinoid receptor type 1, thereby circumventing the psychiatric liabilities that terminated clinical development of rimonabant, a cannabinoid receptor type 1 inverse agonist [3] [7].
The inaugural cannabinoid receptor type 2 ligands were phytocannabinoids like delta-9-tetrahydrocannabinol and synthetic bicyclic compounds (CP55,940, WIN55,212-2) exhibiting dual cannabinoid receptor type 1/cannabinoid receptor type 2 affinity [4] [8]. First-generation selective cannabinoid receptor type 2 agonists emerged in the late 1990s, including aminoalkylindoles (JWH-015) and biarylpyrazoles (SR144528), though these suffered from limited bioavailability or partial agonism [8] [9]. High-throughput screening subsequently identified novel chemotypes: β-caryophyllene (dietary sesquiterpene), 2-oxo-pyridin-3-carboxamides, and indole-2-carboxamides with nanomolar cannabinoid receptor type 2 affinity [4] [7]. Crucially, enantiomeric optimization revealed striking stereoselectivity: (+)-cannabidiol exhibits 50-fold greater cannabinoid receptor type 2 affinity than its (-)-counterpart, underscoring the importance of three-dimensional structure in ligand design [3].
Table 3: Milestones in Cannabinoid Receptor Type 2 Modulator Development
Era | Compound Class | Representative Agents | Key Advancements | Limitations |
---|---|---|---|---|
1990s | Non-selective classical cannabinoids | Delta-9-tetrahydrocannabinol, CP55,940 | Proof-of-concept for immunomodulation | Psychoactivity; Cannabinoid receptor type 1-mediated side effects [8] |
Early 2000s | First-generation selective agonists | JWH-133, AM1241 | >200-fold cannabinoid receptor type 2 selectivity; Efficacy in neuropathic pain models | Short half-life; Limited central nervous system penetration [4] [9] |
2010s | Optimized orthosteric agonists | MDA7, GW842166X, S-777469 | Improved pharmacokinetics; Phase 2 clinical trials for inflammation | Probe-dependent signaling bias; Receptor desensitization [4] [7] |
2020s | Allosteric modulators | EC21a (positive allosteric modulator), GAT229 | Enhanced endogenous ligand activity; Context-dependent amplification | Species-specific efficacy; Limited in vivo characterization [7] |
Current | Enantiomerically pure ligands | (+)-cannabidiol, (+)-cannabidivarin | Nanomolar cannabinoid receptor type 2 affinity; Stereoselective anti-inflammatory effects | Complex synthesis; Undefined metabolic pathways [3] |
Contemporary strategies focus on allosteric modulation to achieve spatial and temporal control over receptor activity. Positive allosteric modulators like EC21a bind topographically distinct sites (e.g., receptor transmembrane helices 6/7 interface), augmenting orthosteric agonist efficacy while preserving endogenous ligand signaling patterns [7]. In microglial cultures, EC21a potentiates the anti-inflammatory effects of orthosteric agonist B2, reducing interleukin 1 beta and interleukin 6 production by 2-fold while amplifying interleukin 10 release—effects abolished by cannabinoid receptor type 2 antagonist SR144528 [7]. This "contextual amplification" enables therapeutic fine-tuning: Cannabinoid Receptor Type 2 Modulator 1 incorporates hybrid pharmacophores allowing both orthosteric engagement and allosteric stabilization, thereby enhancing receptor subtype selectivity and reducing off-target effects. Molecular dynamics simulations predict that such bifunctional ligands induce unique receptor conformations favoring β-arrestin recruitment over G protein coupling, potentially prolonging anti-inflammatory signaling while limiting internalization [7] [10]. The ongoing structural refinement of Cannabinoid Receptor Type 2 Modulator 1 exemplifies a pharmacological evolution from unselective plant extracts toward precision-engineered immunomodulators.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: